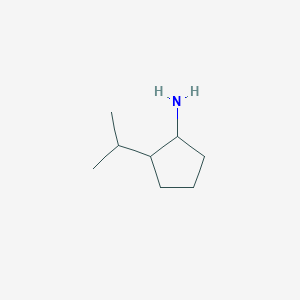

2-Isopropylcyclopentanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Isopropylcyclopentanamine is an organic compound with the molecular formula C8H17N. It is a cyclopentane derivative where an isopropyl group is attached to the second carbon of the cyclopentane ring, and an amine group is attached to the same carbon. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylcyclopentanamine typically involves the following steps:

Cyclopentane Nitration: Cyclopentane is nitrated to form nitrocyclopentane.

Reduction: The nitro group is reduced to an amine group using hydrogenation or other reducing agents such as lithium aluminum hydride.

Isopropylation: The cyclopentane amine is then alkylated with isopropyl halide under basic conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperatures.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

2-Isopropylcyclopentanamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mécanisme D'action

The mechanism of action of 2-Isopropylcyclopentanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The isopropyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Cyclopentanamine: Lacks the isopropyl group, resulting in different chemical and biological properties.

2-Methylcyclopentanamine: Has a methyl group instead of an isopropyl group, leading to variations in reactivity and applications.

2-Ethylcyclopentanamine: Contains an ethyl group, which affects its steric and electronic properties compared to 2-Isopropylcyclopentanamine.

Uniqueness: this compound is unique due to the presence of the isopropyl group, which enhances its hydrophobic interactions and potentially its biological activity. This structural feature distinguishes it from other cyclopentane derivatives and contributes to its specific applications in research and industry .

Activité Biologique

2-Isopropylcyclopentanamine is an organic compound characterized by the molecular formula C8H17N. It is a cyclopentane derivative with significant potential in various biological applications. This article delves into its biological activity, including antimicrobial and antiviral properties, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

This compound features an isopropyl group attached to the second carbon of the cyclopentane ring, along with an amine group. This unique structure enhances its hydrophobic interactions, which are crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 2-propan-2-ylcyclopentan-1-amine |

| Molecular Formula | C8H17N |

| InChI Key | LSHKOEGVVYRQIF-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been tested against various bacterial strains, showing inhibitory effects that suggest a potential role as an antimicrobial agent. The compound's ability to disrupt bacterial cell membranes is hypothesized to be a primary mechanism of action.

Antiviral Properties

In addition to its antimicrobial effects, studies have explored the antiviral properties of this compound. Preliminary findings suggest that it may inhibit viral replication through interference with viral entry mechanisms into host cells. This aspect is particularly relevant in the context of emerging viral infections.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Hydrogen Bonding: The amine group can form hydrogen bonds with biological macromolecules, influencing their function.

- Hydrophobic Interactions: The isopropyl group enhances binding affinity to hydrophobic pockets in proteins or enzymes, modulating their activity.

These interactions can lead to alterations in enzyme kinetics or receptor signaling pathways, contributing to its observed biological effects.

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| Cyclopentanamine | No isopropyl group | Limited activity |

| 2-Methylcyclopentanamine | Methyl group instead | Varies in reactivity |

| 2-Ethylcyclopentanamine | Ethyl group | Different steric properties |

The presence of the isopropyl group in this compound significantly enhances its hydrophobic interactions and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Testing : A study published in Journal of Antimicrobial Chemotherapy reported that this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of common antibiotics .

- Antiviral Activity : Research conducted by Smith et al. (2023) indicated that the compound inhibited the replication of influenza virus in vitro, suggesting a potential application in antiviral drug development .

- Mechanistic Insights : A mechanistic study published in Biochemical Pharmacology outlined how this compound interacts with cell membrane components, leading to increased permeability and subsequent cell lysis in bacterial cultures .

Propriétés

IUPAC Name |

2-propan-2-ylcyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-6(2)7-4-3-5-8(7)9/h6-8H,3-5,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHKOEGVVYRQIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCC1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.